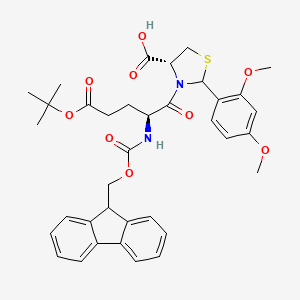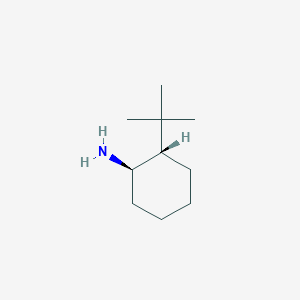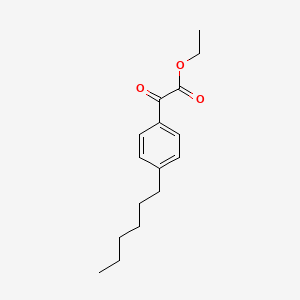
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-tyrosine-cysteine-proline-OH, is an amino acid derivative that is used in peptide synthesis and other laboratory experiments. It is a relatively new compound and is gaining popularity as a tool for scientists and researchers. It is a versatile molecule that can be used in many applications, including protein synthesis, drug design, and bioconjugation.
科学研究应用
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has a variety of scientific research applications. It can be used to synthesize peptides, proteins, and other molecules. It can also be used in drug design, bioconjugation, and other laboratory experiments. It has been used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It has also been used to create peptide-based nanomaterials with improved properties, such as increased drug loading capacity.
作用机制
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH acts as a linker between amino acid residues in peptide synthesis. The cysteine residue acts as a thiol group, which binds to the proline residue through a thioester bond. This bond is strong and stable, making it ideal for peptide synthesis. The Fmoc group also helps to stabilize the peptide bond and protect the peptide from hydrolysis.
Biochemical and Physiological Effects
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is a relatively new compound and has not been extensively studied. However, it has been shown to have some beneficial biochemical and physiological effects. It has been shown to increase the stability, solubility, and bioavailability of peptides and proteins. It has also been shown to increase the drug loading capacity of peptide-based nanomaterials.
实验室实验的优点和局限性
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH has several advantages for lab experiments. It is relatively easy to synthesize and can be used to create peptides and proteins with improved stability, solubility, and bioavailability. It can also be used to create peptide-based nanomaterials with improved drug loading capacity. The main limitation of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is that it is still relatively new and has not been extensively studied.
未来方向
The potential future directions for Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH are numerous. It could be used to create novel peptides and proteins with improved stability, solubility, and bioavailability. It could also be used to create peptide-based nanomaterials with improved drug loading capacity. It could also be used to create peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. Additionally, it could be used to create peptide-based vaccines with improved efficacy and safety. Finally, it could be used to create peptide-based diagnostics with improved sensitivity and specificity.
合成方法
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is synthesized through a two-step process. The first step involves the formation of a thioester intermediate by reacting Fmoc-Tyr(tBu) with a thiol-containing reagent, such as cysteine. The second step involves the addition of a proline derivative, such as Psi(Dmp,H)pro, to the thioester intermediate. This reaction is typically performed in the presence of a base, such as sodium carbonate or potassium carbonate, and a solvent, such as dimethylformamide (DMF).
属性
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O8S/c1-40(2,3)50-25-16-14-24(15-17-25)20-33(41-39(46)49-22-32-29-12-8-6-10-27(29)28-11-7-9-13-30(28)32)36(43)42-34(38(44)45)23-51-37(42)31-19-18-26(47-4)21-35(31)48-5/h6-19,21,32-34,37H,20,22-23H2,1-5H3,(H,41,46)(H,44,45)/t33-,34-,37?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJZSJUCSHEAC-JWTXWEFBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C(CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2[C@@H](CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)
![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
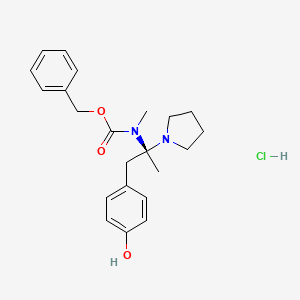
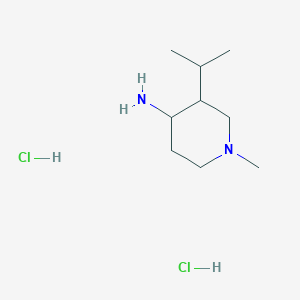

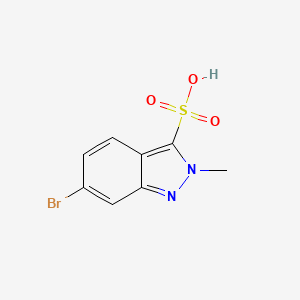

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
